The synthesis of roxifiban has been developed through various methods, primarily involving the coupling of isoxazoline derivatives with specific amino acid precursors. A significant approach includes the use of enzymatic dynamic kinetic resolution for key intermediates, allowing for improved yields and selectivity. The synthesis process typically involves several steps:
Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and purity .
Roxifiban's molecular structure features a complex arrangement that includes an isoxazoline ring, which is crucial for its biological activity. The compound's structure can be represented as follows:
Crystallographic studies have provided insights into the spatial arrangement of atoms in roxifiban, revealing interactions that are critical for its binding to the glycoprotein IIb/IIIa receptor .
Roxifiban undergoes various chemical reactions that are essential for its synthesis and metabolic conversion. Key reactions include:
The efficiency of these reactions is influenced by factors such as pH, temperature, and the presence of catalysts or enzymes .
Roxifiban exerts its pharmacological effects primarily by binding to the glycoprotein IIb/IIIa receptor on platelets. This interaction inhibits the binding of fibrinogen and other adhesive proteins necessary for platelet aggregation. The mechanism involves:
Roxifiban possesses several notable physical and chemical properties:
These properties are critical for formulation development and influence its pharmacokinetic behavior .
Roxifiban has significant therapeutic applications primarily in cardiology and vascular medicine:
Ongoing research continues to explore its potential in treating other conditions involving aberrant cell adhesion processes .
Roxifiban (DMP754) is an oral prodrug rapidly converted to its active metabolite, XV459, which exhibits high-affinity binding to the platelet GPIIb/IIIa receptor (integrin αIIbβ3). Its binding profile differs significantly from other oral GPIIb/IIIa antagonists like Orbofiban or Sibrafiban due to its unique structural modifications, particularly at the α-carbon adjacent to the carboxy terminal. This modification creates an exosite interaction with the receptor, enhancing affinity and slowing dissociation kinetics (Koff) [2] [4].
Roxifiban’s active form (XV459) demonstrates equivalent high-affinity binding to both resting and activated platelets, a distinction critical for sustained antithrombotic effects. Radioligand binding studies using 3H-XV459 show a dissociation constant (Kd) of 0.04 μM, significantly lower than other antagonists (e.g., Sibrafiban Kd = 0.12 μM). This high affinity arises from XV459’s ability to access conformationally independent binding sites on GPIIb/IIIa, enabling inhibition even without platelet activation [2]. Confocal microscopy further confirms that XV459 competitively displaces FITC-labeled cyclic RGD mimetics (e.g., XL086) from both platelet states, underscoring its target saturation capability [2].
Table 1: Affinity Parameters of Roxifiban (XV459) vs. Other GPIIb/IIIa Antagonists
Ligand | Kd (μM) for Resting Platelets | Kd (μM) for Activated Platelets |
---|---|---|
Roxifiban (XV459) | 0.04 | 0.04 |
Sibrafiban active form | 0.12 | 0.10 |
Orbofiban active form | 0.35 | 0.28 |
SR121566 | 0.09 | 0.08 |
The slow dissociation rate (Koff) of XV459 from GPIIb/IIIa is a hallmark pharmacodynamic feature. In studies using 3H-XV459, the ligand-platelet complex exhibited a dissociation half-life (t½) of 240 minutes, far exceeding Sibrafiban (15 minutes) and Orbofiban (45 minutes). This prolonged binding is attributed to XV459’s biphasic dissociation pattern: an initial rapid phase (10% of bound ligand) followed by a slow phase (90%) [2]. Clinically, this translates to sustained platelet inhibition. In the ROCKET-I trial, roxifiban maintained >80% inhibition of ADP-induced aggregation over 24 weeks with once-daily dosing, avoiding the trough deficiencies seen in earlier oral agents [3] [5].
Roxifiban acts as a competitive antagonist at the RGD (Arg-Gly-Asp) recognition site of GPIIb/IIIa, blocking adhesion molecule binding. In vitro, XV459 inhibits 125I-Fibrinogen binding to ADP-activated platelets with an IC50 of 0.05 μM, outperforming Sibrafiban (IC50 = 0.18 μM) and Orbofiban (IC50 = 0.42 μM) [2]. Similarly, it displaces 125I-Echistatin (an RGD-containing snake venom peptide) with 98% efficiency at 0.1 μM concentrations [2].
Notably, XV459’s binding site overlaps with endogenous ligands and synthetic RGD mimetics, as demonstrated by:
Table 2: Competitive Binding Efficacy of Roxifiban vs. Other Antagonists
Antagonist (Active Form) | IC50 for 125I-Fibrinogen Displacement (μM) | IC50 for 125I-Echistatin Displacement (μM) |
---|---|---|
Roxifiban (XV459) | 0.05 | 0.03 |
Sibrafiban | 0.18 | 0.12 |
Orbofiban | 0.42 | 0.31 |
SR121566 | 0.10 | 0.08 |
Beyond inhibiting aggregation, roxifiban influences non-aggregatory platelet functions through GPIIb/IIIa-dependent and independent mechanisms. Flow cytometry data from the ROCKET-I Platelet Substudy revealed complex temporal effects on receptor expression [3] [5]:
These shifts highlight roxifiban’s role in receptor cross-talk, where chronic GPIIb/IIIa inhibition triggers adaptive signaling through P-selectin and PECAM-1. This may explain the prothrombotic risk observed with earlier oral GPIIb/IIIa antagonists, as compensatory pathways could override aggregation inhibition [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7